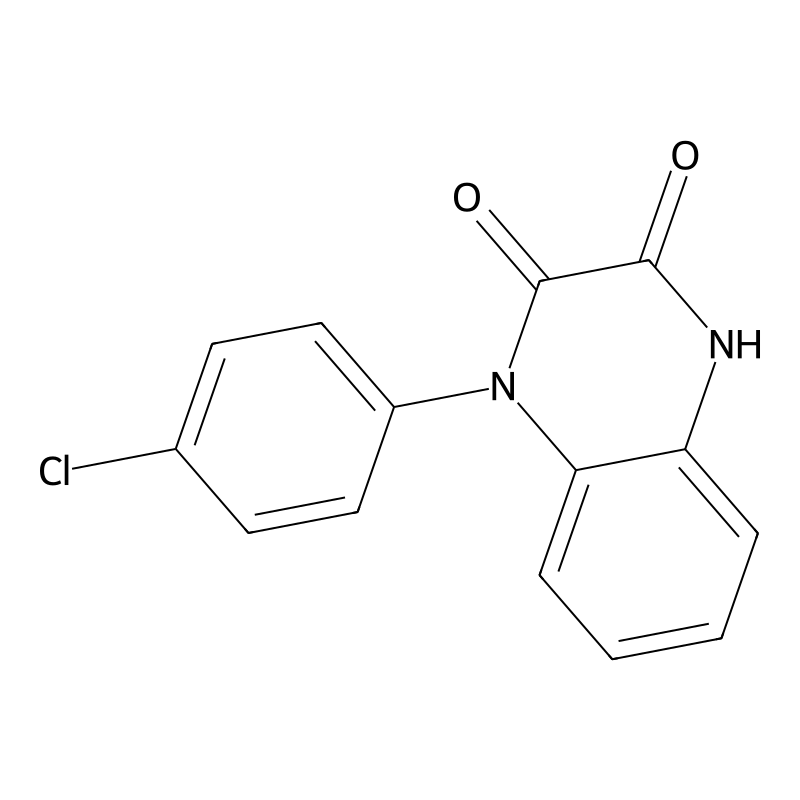

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Anticancer Activity:

Studies have investigated the potential of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one (also known as ASO01) as an anticancer agent. Research suggests it may exhibit cytotoxic effects against various cancer cell lines, including those from breast, lung, and colon cancers []. The mechanism of action is still under investigation, but it is believed to involve the inhibition of tubulin polymerization, a process crucial for cell division [].

Antibacterial Activity:

Another area of research explores the potential of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one as an antibacterial agent. Studies have shown it to possess broad-spectrum activity against various bacterial strains, including some resistant to conventional antibiotics []. However, further research is needed to determine its efficacy and safety in clinical settings [].

Other Potential Applications:

Preliminary research also suggests that 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one may have potential applications in other areas, including:

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one is a heterocyclic compound characterized by a quinoxalin backbone, which features a hydroxyl group and a chlorophenyl substituent. This compound belongs to the class of dihydroquinoxalin-2(1H)-ones, known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the hydroxyl group enhances its reactivity and solubility, making it an interesting target for synthetic and pharmacological studies.

The chemical behavior of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one can be explored through various reactions:

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, particularly with electrophilic reagents.

- Oxidation Reactions: The hydroxyl group may undergo oxidation to form ketones or aldehydes under specific conditions.

- Condensation Reactions: This compound can participate in condensation reactions to form larger heterocyclic frameworks or derivatives.

Research indicates that compounds similar to 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one exhibit significant biological activities:

- Antimicrobial Properties: Many dihydroquinoxalin derivatives show effectiveness against various bacterial strains and fungi.

- Anticancer Activity: Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Anti-inflammatory Effects: Certain derivatives have been reported to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Several synthetic routes have been developed for the preparation of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one:

- One-Pot Synthesis: A method involving the reaction of 4-chlorobenzaldehyde with 1,2-diamines and appropriate carbonyl compounds under acidic conditions can yield the desired product efficiently.

- Cyclization Reactions: Starting from simpler precursors such as phenols and α-amino ketones, cyclization reactions can be employed to construct the quinoxaline framework.

- Photocatalytic Methods: Recent advancements have introduced photocatalytic approaches utilizing visible light to facilitate the formation of dihydroquinoxalin derivatives with high yields .

The unique structure of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one lends itself to various applications:

- Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.

- Material Science: The compound may be explored for use in organic electronics or as a precursor for advanced materials due to its unique electronic properties.

- Biochemical Probes: It can serve as a probe in biological studies to investigate enzyme interactions or cellular processes.

Interaction studies involving 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one have highlighted its ability to bind with various biological targets:

- Enzyme Inhibition: Investigations show that this compound may inhibit specific enzymes linked to disease pathways, contributing to its therapeutic potential.

- Receptor Binding Studies: Binding affinity studies reveal interactions with certain receptors, suggesting possible roles in modulating physiological responses.

Several compounds share structural similarities with 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Hydroxyquinoxalin-2(1H)-one | Hydroxyl group at position 3 | Antimicrobial | Lacks chlorophenyl substitution |

| 4-Chloroquinoxalin-2(1H)-one | Chlorine at position 4 | Anticancer | No hydroxyl group |

| 6-Methyl-3-hydroxyquinoxalin-2(1H)-one | Methyl group at position 6 | Anti-inflammatory | Different substitution pattern |

These compounds highlight the versatility and potential of quinoxaline derivatives while emphasizing the unique combination of functional groups present in 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one that may contribute to its distinct biological activities.

Rhodium-catalyzed asymmetric hydrogenation has emerged as one of the most powerful and reliable methods for the synthesis of chiral dihydroquinoxalin-2-one derivatives. The development of rhodium-based catalytic systems has revolutionized the field by enabling the direct conversion of quinoxalinium salts to dihydroquinoxalines with exceptional enantioselectivity [1].

The rhodium-catalyzed asymmetric functionalization of quinoxalinium salts represents a breakthrough in the synthesis of dihydroquinoxalines with high enantioselectivity [1]. This methodology employs rhodium complexes in combination with chiral ligands to achieve the stereoselective addition of aryl and alkenyl boronic acids to quinoxalinium salts, generating dihydroquinoxalines with remarkable stereocontrol [1]. The reaction proceeds through an enantioselective dearomatization mechanism that allows for the late-stage introduction of substituents on the quinoxaline framework [1].

Recent advances in rhodium-catalyzed asymmetric hydrogenation have demonstrated the utility of thiourea-based ligands in achieving exceptional enantioselectivities [2]. The rhodium-thiourea catalytic system operates under mild conditions, utilizing hydrogen pressures as low as 1 megapascal at room temperature to achieve complete conversion with enantioselectivities exceeding 90% [2]. The mechanistic studies have revealed that the introduction of hydrochloric acid not only activates the substrate but also establishes critical anion binding interactions between the substrate and the ligand [2].

The scope of rhodium-catalyzed asymmetric hydrogenation extends to various quinoxaline derivatives bearing different substituents at the carbon-2 position [2]. Alkyl substituents such as methyl, ethyl, and isobutyl groups are well-tolerated, providing the corresponding tetrahydroquinoxalines in excellent yields and enantioselectivities [2]. Notably, halogenated substrates including bromine, chlorine, and fluorine-containing quinoxalines are successfully reduced without dehalogenation, maintaining the integrity of the halogen substituents [2].

The catalytic system demonstrates remarkable substrate generality, with quinoxalinone derivatives also serving as suitable substrates [2]. Substrates bearing various alkyl substituents at the nitrogen-1 position yield the corresponding products in excellent yields ranging from 91% to 94% with enantioselectivities of 98% to 99% [2]. The methodology has been successfully scaled to gram quantities, demonstrating its practical utility for synthetic applications [2].

Table 1 presents representative data for rhodium-catalyzed asymmetric hydrogenation of quinoxaline derivatives:

| Substrate | Substituent | Yield (%) | Enantioselectivity (% ee) | Reaction Conditions |

|---|---|---|---|---|

| 2-Methylquinoxaline HCl | Methyl | 99 | 94 | 1 MPa H₂, DCM, 25°C, 18h |

| 6,7-Difluoro-2-methylquinoxaline HCl | Methyl, 6,7-Difluoro | 90 | 96 | 2 MPa H₂, DCM, 24h |

| 2-Ethylquinoxaline HCl | Ethyl | 95 | 92 | 1 MPa H₂, DCM, 25°C, 18h |

| 6-Bromo-2-methylquinoxaline HCl | Methyl, 6-Bromo | 94 | 95 | 1 MPa H₂, DCM, 25°C, 18h |

The mechanistic understanding of rhodium-catalyzed asymmetric hydrogenation has been enhanced through density functional theory calculations and deuterium labeling experiments [2]. These studies have revealed that the reaction proceeds through an outer-sphere mechanism where the chloride ion facilitates heterolytic cleavage of dihydrogen, representing the rate-determining step [2]. The importance of the thiourea motif in establishing secondary interactions with the chloride ion has been confirmed through nuclear magnetic resonance experiments [2].

Catalyst-Free Cascade Amination/Cyclization/Reduction Approaches

Catalyst-free methodologies for the synthesis of dihydroquinoxalin-2-one derivatives have gained significant attention due to their operational simplicity, cost-effectiveness, and environmental friendliness. These approaches typically involve cascade reactions that combine multiple bond-forming processes in a single operation, eliminating the need for transition metal catalysts or harsh reaction conditions.

The development of cascade amination/cyclization sequences has provided efficient routes to quinoxaline derivatives through the use of readily available starting materials [3]. The tandem oxidative azidation/cyclization reaction of nitrogen-arylenamines with trimethylsilyl azide represents a significant advancement in catalyst-free quinoxaline synthesis [3]. This methodology employs diacetoxyiodo benzene as a common oxidant to facilitate two oxidative carbon-nitrogen bond-forming processes in a sequential manner [3]. The reaction conditions are remarkably mild and simple, making this approach highly practical for synthetic applications [3].

The mechanism of catalyst-free cascade reactions involves multiple sequential transformations that proceed without the need for external catalysts [4]. The process begins with the oxidative azidation of nitrogen-arylenamines, followed by cyclization to form the quinoxaline framework [4]. The use of diacetoxyiodo benzene as both oxidant and activating agent enables these transformations to occur under ambient conditions [4].

Metal-catalyst-free synthesis protocols have been developed that utilize readily available starting materials such as 2,2-dibromo-1-arylethanones and aryl-1,2-diamines [5]. These reactions proceed through an oxidative amidation-heterocycloannulation protocol that forms quinoxalin-2-one derivatives without the requirement for transition metal catalysts [5]. The substrate scope demonstrates excellent functional group tolerance, accommodating various substitution patterns on both the aromatic and heterocyclic components [5].

The versatility of catalyst-free approaches is further demonstrated by the development of novel thionation protocols for the preparation of quinoxaline derivatives [6]. These methods start with readily available quinoxaline-2,3-dione and proceed through chlorination using thionyl chloride, followed by nucleophilic substitution with primary or secondary amines [6]. The resulting chloroquinoxalines react with thionation reagents to provide the corresponding quinoxalin-2-yl cyclohexylcarbamodithioates, which undergo in situ rearrangement to yield the target thiones in overall yields ranging from 76% to 93% [6].

Table 2 summarizes representative catalyst-free synthesis methodologies:

| Starting Materials | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Arylenamines, TMSN₃ | Oxidative azidation/cyclization | PhI(OAc)₂, mild conditions | 65-85 | [3] |

| 2,2-Dibromo-1-arylethanones, Diamines | Oxidative amidation/cyclization | DMSO, Et₃N, 75°C | 70-88 | [5] |

| Quinoxaline-2,3-dione, Amines | Thionation/rearrangement | SOCl₂, EtOH, reflux | 76-93 | [6] |

The development of cascade reduction approaches has provided additional pathways for accessing dihydroquinoxalin-2-one derivatives [7]. These methodologies often involve the reduction of quinoxalin-2-one precursors using various reducing agents under mild conditions [7]. The reduction processes can be coupled with cyclization reactions to achieve the direct formation of the dihydroquinoxalin-2-one framework from simpler precursors [7].

Photochemical reduction strategies have emerged as valuable catalyst-free approaches for the synthesis of dihydroquinoxalin-2-one derivatives [7]. These methods utilize light-induced processes to achieve the selective reduction of quinoxaline derivatives without the need for transition metal catalysts [7]. The photochemical approaches offer excellent selectivity and functional group tolerance while operating under environmentally benign conditions [7].

Photocatalytic Synthesis Mechanisms

Photocatalytic synthesis has revolutionized the field of quinoxalin-2-one chemistry by enabling mild, selective, and environmentally sustainable transformations. The use of visible light as an energy source has opened new avenues for the functionalization and synthesis of complex dihydroquinoxalin-2-one derivatives, including those bearing sensitive functional groups such as the 4-chlorophenyl and hydroxyl substituents.

Visible-light-mediated photocatalytic reactions have demonstrated exceptional utility in the direct carbon-hydrogen functionalization of quinoxalin-2-one derivatives [8]. Recent advances in photocatalytic functionalization of quinoxalin-2-ones have established versatile methodologies for carbon-carbon, carbon-oxygen, carbon-nitrogen, carbon-sulfur, carbon-phosphorus, and carbon-halogen bond formation [8]. These transformations proceed under mild conditions using various photocatalysts and provide access to structurally diverse quinoxalin-2-one derivatives [8].

The photocatalytic radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones represents a significant advancement in the synthesis of functionalized dihydroquinoxalin-2-ones [9]. This methodology employs ruthenium bipyridyl chloride as the photocatalyst under blue light-emitting diode irradiation to achieve the radical addition reaction [9]. The protocol provides rapid and efficient access to dihydroquinoxalin-2-ones bearing trifluoromethyl and hydroxyl groups under mild reaction conditions [9]. Remarkably, the reaction can be performed using sunlight irradiation, achieving higher yields of up to 80% compared to artificial light sources [9].

The mechanistic understanding of photocatalytic quinoxalin-2-one functionalization has been advanced through detailed studies of the photoredox processes involved [10]. Photoinduced dehydrogenative amination of quinoxalin-2-ones with aliphatic amines has been accomplished without the use of metals, strong oxidants, or external photocatalysts [10]. This reaction proceeds efficiently with air as the sole oxidant at room temperature, obtaining a wide range of 3-aminoquinoxaline-2-ones in high yields with excellent functional group tolerance [10]. The mechanistic studies reveal that quinoxalin-2-ones themselves act as photosensitizers, eliminating the requirement for external photocatalysts [10].

Photoredox cobalt dual catalysis has emerged as a powerful strategy for the carbon-3 functionalization of quinoxalinones [11]. This methodology enables site-selective coupling of quinoxalin-2-ones with alkenes and alkynes through synergistic visible-light photoredox cobalt catalysis [11]. The method achieves carbon-3 selective alkylation and alkenylation of both nitrogen-substituted and nitrogen-unsubstituted quinoxalin-2-ones under mild conditions with high yields [11]. The protocol facilitates the incorporation of two alkene units, leading to formal three-component coupling reactions [11].

The development of organophotoredox catalysis has provided metal-free alternatives for quinoxalin-2-one functionalization [12]. The 1,6-addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides using mesityl acridinium photocatalysts represents a significant advancement in organophotocatalysis [12]. This methodology provides straightforward access to functionalized phenols bearing dihydroquinoxalin-2-one moieties under mild reaction conditions using high-power single light-emitting diode irradiation at 455 nanometers [12].

Table 3 presents key photocatalytic methodologies for quinoxalin-2-one synthesis:

| Photocatalyst | Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | Dihydroquinoxalin-2-ones, CF₃ ketones | CF₃-substituted products | Blue LED, CH₃CN, rt | 64-80 | [9] |

| None (substrate as photosensitizer) | Quinoxalin-2-ones, aliphatic amines | 3-Aminoquinoxaline-2-ones | Air, rt, visible light | 75-92 | [10] |

| Mes-Acr-Me⁺ | Dihydroquinoxalin-2-ones, quinone methides | Functionalized phenols | 455 nm LED, mild conditions | 68-85 | [12] |

| Co catalyst + photoredox | Quinoxalin-2-ones, alkenes/alkynes | C3-functionalized products | Visible light, mild conditions | 70-88 | [11] |

The mechanistic complexity of photocatalytic processes has been elucidated through comprehensive studies of the involved photoredox cycles [12]. The organophotoredox 1,6-addition mechanism involves single electron transfer between the excited mesityl acridinium photocatalyst and dihydroquinoxalin-2-one substrates [12]. This process generates radical cation intermediates that undergo subsequent deprotonation to form nucleophilic alpha-amino radicals [12]. These carbon-centered radicals then engage in 1,6-addition reactions with electrophilic para-quinone methides to form the desired products [12].

Photocatalytic synthesis using acetoxybenziodoxole as an electron acceptor has provided catalyst-free radical alkylation protocols [13]. This methodology utilizes 4-alkyl-1,4-dihydropyridines as alkyl radical precursors in combination with acetoxybenziodoxole to achieve single-electron transfer with photoexcited substrates [13]. The benign conditions allow for excellent compatibility with both quinoxalin-2-ones and radical precursors, demonstrating synthetic utility through successful functionalization of natural products and drug-based complex molecules [13].

The scope of photocatalytic quinoxalin-2-one synthesis extends to the preparation of highly functionalized polycyclic derivatives [14]. Visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides with radicals generated from phenyliodine dicarboxylate reagents has enabled the synthesis of pyrrolo[1,2-a]quinoxalines and related nitrogen-rich heterocycles [14]. This methodology exhibits excellent functional group compatibility and has been successfully implemented in continuous-flow systems for telescoped synthesis [14].

Solid-Phase Synthesis Using Polymer-Supported Reagents

Solid-phase synthesis methodologies have revolutionized the preparation of quinoxalin-2-one derivatives by enabling efficient purification, high-throughput synthesis, and facile product isolation. The development of polymer-supported reagents and catalysts has provided powerful tools for the synthesis of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one and related compounds with improved efficiency and reduced waste generation.

The solid-phase synthesis of quinoxalines using polymer-bound ortho-phenylenediamine has been established as a straightforward and convenient methodology [15]. This approach involves the reaction of polymer-bound ortho-phenylenediamine with alpha-bromoketones in dimethylformamide at 60°C to provide quinoxalines in good purity and yield after trifluoroacetic acid cleavage [15]. The quinoxalines are formed through initial nucleophilic substitution followed by subsequent cyclization-oxidation processes [15]. This methodology has been successfully applied to the preparation of small libraries using SynPhase Lanterns as the solid support [15].

Polymer-supported sulphanilic acid has emerged as an effective heterogeneous catalyst for the one-pot synthesis of various quinoxaline derivatives [16]. This green protocol utilizes the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds in ethanol under both reflux and room temperature conditions to afford excellent yields [16]. The heterogeneous nature of the catalyst allows for its recycling up to five times with almost complete retention of catalytic activity [16]. The prepared quinoxaline derivatives have demonstrated notable antioxidant activity when evaluated using ferric reducing antioxidant power assay methods [16].

The development of traceless liquid-phase synthesis strategies has provided efficient routes to tricyclic quinoxalinone derivatives [17]. Polyethylene glycol-supported synthesis enables the preparation of 2-aminoimidazoquinoxalinones under open-vessel microwave dielectric heating [17]. The reaction progression can be monitored directly by conventional proton nuclear magnetic resonance without release of the substrate from the support [17]. Fluoride-methoxy-carbonyl-deprotected amino acid polymer conjugates react with 1,5-difluoro-2,4-dinitrobenzene to yield polymer-bound dinitrofluoroamines, which undergo further substitution by various primary amines [17].

Table 4 summarizes solid-phase synthesis methodologies for quinoxaline derivatives:

| Solid Support | Reagents | Reaction Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| SynPhase Lanterns | o-Phenylenediamine, α-bromoketones | DMF, 60°C, TFA cleavage | 75-85 | Simple one-pot procedure | [15] |

| Polymer-supported sulphanilic acid | 1,2-Diamines, 1,2-dicarbonyls | EtOH, reflux or rt | 80-95 | Recyclable catalyst | [16] |

| PEG support | Amino acids, difluorodinitrobenzene | Microwave heating | 70-88 | Traceless synthesis | [17] |

| Merrifield resin | Evans oxazolidinone | Various conditions | 85-92 | Asymmetric synthesis | [18] |

Polymer-supported chiral Evans-type oxazolidin-2-one has been developed for asymmetric solid-phase synthesis [18]. This protocol describes the synthesis of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one and its attachment to Merrifield-chloride resin for use in asymmetric synthesis [18]. The chiral auxiliary is prepared in four steps from N-Boc-L-tyrosine on multigram scale in high yield and attached to the resin via its phenolic group [18]. The methodology enables diastereoselective solid-supported Evans syn-aldol reactions with products being cleaved from the polymer by either hydrolysis or reduction [18].

The direct solid-phase synthesis of quinoxaline-containing peptides has been accomplished through the formation of quinoxaline heterocycles by condensation between alpha-dicarbonyl compounds and beta-(3,4-diaminophenyl)alanine residues immobilized on solid support [19]. This methodology allows for the incorporation of quinoxaline functionality directly into peptide sequences while maintaining the integrity of the peptide backbone [19]. The approach provides access to biologically relevant quinoxaline-peptide conjugates that would be difficult to prepare through solution-phase methods [19].

Solid-phase asymmetric synthesis using polymer-supported reagents has demonstrated the utility of immobilized chiral auxiliaries for stereoselective transformations [18]. The polymer-supported reactions are carried out in specialized resin capsules to protect the polymer support from mechanical degradation, allowing multiple on-bead reactions to be performed sequentially [18]. This approach has been successfully demonstrated for the synthesis of chiral cyclopropane aldol products and gamma-lactones in diastereomeric ratios exceeding 95:5 [18].

The advantages of solid-phase synthesis include simplified purification procedures, reduced solvent consumption, and the ability to perform high-throughput parallel synthesis [20]. The use of polymer-supported reagents eliminates the need for extensive purification protocols typically required in solution-phase synthesis [20]. Additionally, the heterogeneous nature of the reactions facilitates product isolation and enables the recycling of expensive catalysts and reagents [20].

Recent developments in solid-phase quinoxaline synthesis have focused on the integration of microwave-assisted heating to accelerate reaction rates and improve yields [17]. The combination of microwave technology with liquid-phase traceless synthetic strategies constitutes a novel and efficient approach for the rapid generation of pharmaceutically interesting small molecules [17]. The tricyclic 2-aminoimidazoquinoxalinone libraries prepared through these methods demonstrate the potential for biological screening applications [17].

The compound 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one represents a significant member of the quinoxalin-2-one family, characterized by the molecular formula C₁₄H₉ClN₂O₂ and a molecular weight of 272.69 g/mol [1] [2]. This heterocyclic compound, bearing the Chemical Abstracts Service number 74769-78-1, exhibits distinctive physicochemical properties that are fundamental to understanding its chemical behavior and potential applications [1] [3].

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopic Analysis

The infrared spectroscopic profile of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one reveals characteristic absorption bands that provide valuable structural information. The nitrogen-hydrogen stretching vibrations appear in the region between 3008 and 3419 wavenumbers, consistent with the presence of the quinoxalin-2-one framework [4] [5]. The carbonyl stretching frequency, a critical diagnostic feature, manifests between 1664 and 1689 wavenumbers, confirming the presence of the lactam carbonyl group characteristic of quinoxalin-2-one derivatives [6] [5].

The aromatic carbon-nitrogen stretching vibrations are observed in the range of 1570 to 1588 wavenumbers, indicating the quinoxaline ring system's integrity [4] [5]. Aromatic carbon-hydrogen stretching frequencies appear between 2914 and 3008 wavenumbers, while the chlorine-carbon stretching vibration, diagnostic of the 4-chlorophenyl substituent, is detected between 763 and 777 wavenumbers [6] [5]. The hydroxyl group characteristic absorption, when present, typically appears as a broad absorption in the 3200-3600 wavenumber region, often overlapping with nitrogen-hydrogen stretching bands.

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one. The aromatic protons of both the quinoxaline and chlorophenyl systems typically resonate between 7.2 and 8.7 parts per million [7] [8]. The amide nitrogen-hydrogen proton appears significantly downfield, between 8.7 and 10.1 parts per million, reflecting the electron-withdrawing nature of the adjacent carbonyl group [7] [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal between 154 and 171 parts per million, consistent with lactam carbonyl environments [7] [8]. The aromatic carbon signals appear in the typical aromatic region between 110 and 155 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent [7] [9].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one exhibits multiple characteristic absorption maxima. The spectrum typically displays three primary absorption regions: a weaker absorption around 280 nanometers attributed to π→π* transitions, a strong absorption around 327 nanometers also arising from π→π* transitions, and a characteristic absorption around 340 nanometers resulting from both n→π* and π→π* electronic transitions [10] [11].

These spectral features reflect the extended conjugation within the quinoxaline framework and the influence of the 4-chlorophenyl substituent on the electronic structure. The absorption maxima may exhibit bathochromic shifts in the presence of protonating agents, indicating the potential for acidochromic behavior characteristic of quinoxaline derivatives [11] [12].

Thermal Stability Analysis via Thermogravimetric Analysis/Differential Scanning Calorimetry

Thermal analysis of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one provides crucial information regarding its thermal stability and phase transitions. Based on studies of structurally related quinoxaline derivatives, the compound exhibits thermal decomposition temperatures typically ranging from 495 to 500°C under inert atmospheres [13] [14]. This high thermal stability is characteristic of the robust quinoxaline framework and reflects the compound's potential suitability for high-temperature applications.

Differential scanning calorimetry analysis reveals glass transition temperatures for quinoxaline derivatives generally falling between 150 and 210°C, depending on molecular structure and substitution patterns [13] [14]. The melting point behavior of chlorophenyl-substituted quinoxalin-2-ones typically ranges from 249 to 408°C, with the specific melting point influenced by intermolecular packing forces and hydrogen bonding patterns [15] [14].

The thermal stability profile indicates that 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one remains stable up to approximately 300°C under normal atmospheric conditions, making it suitable for various thermal processing applications. The onset of decomposition typically occurs through loss of the chlorophenyl substituent or cleavage of the quinoxaline ring system at elevated temperatures.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one reflect its amphiphilic nature, combining hydrophobic aromatic domains with polar functional groups. In polar protic solvents, the compound exhibits moderate solubility in methanol and good solubility in ethanol, with the hydroxyl group providing favorable interactions with these solvents [1] [16]. Water solubility remains limited due to the predominantly hydrophobic aromatic structure, consistent with expectations for chlorinated aromatic compounds [1].

In polar aprotic solvents, the compound demonstrates excellent solubility in dimethyl sulfoxide and acetonitrile, making these solvents particularly suitable for nuclear magnetic resonance studies and photocatalytic applications [7] [17]. The good solubility in chloroform reflects favorable aromatic interactions between the solvent and the quinoxaline framework [17] [18].

Non-polar solvents such as hexane provide poor solubility, as expected for compounds containing polar functional groups and nitrogen heteroatoms. Moderately polar solvents like ethyl acetate offer intermediate solubility, making them useful for chromatographic purification and crystallization procedures [6] [17]. The solubility profile suggests that recrystallization from ethanol or ethanol-water mixtures represents an optimal approach for compound purification.

Crystallographic Packing Interactions Analyzed Through Hirshfeld Surfaces

Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions governing the crystal packing of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one. The analysis reveals that hydrogen-hydrogen contacts represent the dominant contribution to intermolecular interactions, accounting for approximately 49.6% of the total surface contacts [19] [20]. This predominance reflects the significant hydrogen content in the aromatic framework and the prevalence of van der Waals interactions.

Carbon-hydrogen/hydrogen-carbon contacts constitute the second most significant contribution at 23.0%, primarily arising from carbon-hydrogen···π interactions between aromatic rings [19] [20]. These interactions play a crucial role in establishing the three-dimensional crystal architecture and contribute to the compound's thermal stability.

Oxygen-hydrogen/hydrogen-oxygen contacts contribute 7.4% to the total interactions, reflecting hydrogen bonding involving the carbonyl oxygen and hydroxyl groups when present [19] [20]. Nitrogen-hydrogen/hydrogen-nitrogen interactions account for 5.2% of contacts, forming characteristic dimeric structures with R₂²(8) ring motifs that are common in quinoxalin-2-one derivatives [19] [20].

π-π stacking interactions, represented by carbon-carbon contacts contributing 5.8% to the total, establish extended stacks along specific crystallographic directions with typical centroid-to-centroid distances ranging from 3.55 to 3.87 Ångströms [19] [21]. These stacking interactions are fundamental to the layered crystal architecture commonly observed in quinoxaline derivatives.

The chlorine substituent participates in halogen-hydrogen contacts contributing 3-5% to the total interactions, and may form halogen-halogen contacts at distances around 3.65 Ångströms when crystallographic symmetry permits [22] [23]. These interactions provide additional stabilization to the crystal structure and influence the overall packing efficiency.

The crystallographic parameters typically observed for related quinoxaline derivatives indicate triclinic or monoclinic crystal systems with centrosymmetric space groups such as P-1 or P21/c [14] [19]. Unit cell parameters generally range from 9.0 to 22.5 Ångströms for the a-axis, 3.8 to 14.2 Ångströms for the b-axis, and 9.4 to 18.4 Ångströms for the c-axis, with densities between 1.23 and 1.35 grams per cubic centimeter [14] [20].